2-(Thiophen-2-yl)propanoic acid

描述

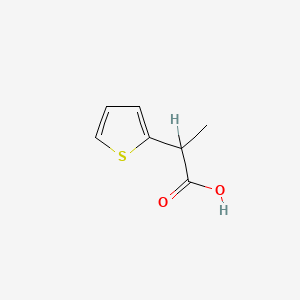

2-(Thiophen-2-yl)propanoic acid is a carboxylic acid that features a thiophene (B33073) ring attached to a propanoic acid backbone. Its structure is of significant interest to researchers, primarily due to the combination of the biologically active thiophene heterocycle and the well-established propanoic acid moiety, a key feature in many pharmaceuticals. The compound, with the chemical formula C₇H₈O₂S, serves as a valuable building block in organic synthesis. fda.gov Research into this and analogous compounds is driven by the quest for novel therapeutic agents and functional materials.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈O₂S |

| Molar Mass | 156.2 g/mol fda.gov |

| Stereochemistry | Racemic fda.gov |

| Synonyms | (2RS)-2-(THIOPHEN-2-YL)PROPANOIC ACID fda.gov |

| InChI Key | KTKWUKAYWFMQSO-UHFFFAOYSA-N fda.gov |

| SMILES | CC(c1cccs1)C(=O)O fda.gov |

属性

IUPAC Name |

2-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-5(7(8)9)6-3-2-4-10-6/h2-5H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKWUKAYWFMQSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30970303 | |

| Record name | 2-(Thiophen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54955-39-4 | |

| Record name | α-Methyl-2-thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54955-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Thienyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054955394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Thiophen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thiophen-2-ylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2RS)-2-(THIOPHEN-2-YL)PROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C56O0NUM8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Elucidation

Established Synthetic Pathways for 2-(Thiophen-2-yl)propanoic acid

The synthesis of this compound, a significant heterocyclic carboxylic acid, is achieved through various established chemical routes. These methods range from classical multi-step procedures to more modern and efficient catalytic processes.

Classical Approaches and Their Modern Adaptations

Classical syntheses of this compound often rely on well-established reactions in organic chemistry. One of the most common methods is the malonic ester synthesis . This pathway typically involves the alkylation of a malonic ester, such as diethyl malonate, with a suitable thiophene-containing electrophile, followed by hydrolysis and decarboxylation. The key steps involve the deprotonation of the malonic ester to form a nucleophilic enolate, which then undergoes substitution with a halomethylthiophene or a related derivative wikipedia.orgpatsnap.commasterorganicchemistry.com. Subsequent acidic hydrolysis of the resulting diester and heating leads to the formation of the desired propanoic acid askthenerd.com.

Another classical approach involves the use of Grignard reagents . This method starts with the formation of a thienyl magnesium halide from a brominated thiophene (B33073). This organometallic intermediate is then reacted with carbon dioxide (carboxylation) to yield the corresponding thiophenecarboxylic acid, which can be further elaborated to the target propanoic acid derivative nih.gov. Modern adaptations of this approach have focused on improving the efficiency and conditions of the Grignard reaction and subsequent carboxylation, including mechanochemical methods that utilize gaseous carbon dioxide nih.gov.

More contemporary adaptations have introduced transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . In this approach, a bromo-substituted thiophene derivative can be coupled with a suitable boronic acid or ester in the presence of a palladium catalyst to form the carbon-carbon bond necessary for the propanoic acid side chain nih.gov. This method offers high yields and functional group tolerance.

The following table summarizes some of the key classical and modern synthetic approaches:

| Synthetic Approach | Starting Materials | Key Intermediates | Key Reactions | Reference |

| Malonic Ester Synthesis | Diethyl malonate, 2-(chloromethyl)thiophene | Thienyl-substituted malonic ester | Alkylation, Hydrolysis, Decarboxylation | wikipedia.orgpatsnap.commasterorganicchemistry.comaskthenerd.com |

| Grignard Reaction | 2-Bromothiophene, Magnesium, CO2 | 2-Thienylmagnesium bromide | Grignard formation, Carboxylation | nih.gov |

| Suzuki-Miyaura Coupling | (4-Bromo-thiophen-2-yl)-acetic acid, Arylboronic acids | Biphenyl- or heteroaryl-substituted thiophene acetic acid | Palladium-catalyzed cross-coupling | nih.gov |

Multicomponent Reactions in Thiophene-Propanoic Acid Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient route to complex molecules. While the direct one-pot synthesis of this compound via an MCR is not extensively documented, related and structurally similar compounds have been synthesized using these powerful tools.

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives organic-chemistry.org. By utilizing a thiophene-containing aldehyde, it is possible to synthesize novel thienyl and bithienyl amino acids nih.gov. Although this does not directly yield the propanoic acid, the resulting α-aminoacyl amide can be seen as a derivative that incorporates the thiophene moiety.

Another relevant MCR is the Passerini three-component reaction . This reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide wikipedia.orgorganic-chemistry.orgnumberanalytics.com. Similar to the Ugi reaction, employing a thiophene-based aldehyde would lead to the formation of a complex molecule containing the thiophene ring, which could potentially be a precursor to the desired propanoic acid.

The potential of these MCRs lies in their ability to rapidly generate molecular diversity from simple and readily available starting materials. Further research could explore the adaptation of these reactions for the direct synthesis of this compound or its close analogues.

Enantioselective Synthesis of Chiral this compound

This compound possesses a chiral center at the carbon atom bearing the carboxyl group. The synthesis of enantiomerically pure forms of this compound is of significant interest, particularly for applications in pharmaceuticals and materials science.

Asymmetric Catalysis in Stereoselective Production

Asymmetric catalysis provides a powerful strategy for the stereoselective synthesis of chiral molecules. This can be achieved through the use of chiral catalysts that can differentiate between the two enantiotopic faces of a prochiral substrate or between the two enantiomers of a racemic mixture.

One approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recycled researchgate.net. For the synthesis of chiral this compound, a chiral auxiliary could be attached to a thiophene-containing precursor to control the stereochemistry of the introduction of the propanoic acid side chain.

Another powerful method is the use of chiral metal catalysts or organocatalysts . These catalysts can promote a variety of enantioselective transformations. For instance, the asymmetric hydrogenation of a corresponding unsaturated precursor or the enantioselective alkylation of a thiophene derivative could be employed. The development of catalytic asymmetric methods for the functionalization of thiophenes is an active area of research rsc.orgnih.gov.

Chemoenzymatic Transformations for Chiral Resolution

Chemoenzymatic methods, which combine chemical synthesis with enzymatic transformations, offer a highly effective approach for obtaining enantiomerically pure compounds. Enzymatic kinetic resolution is a widely used technique where an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

Lipases are a class of enzymes that are particularly well-suited for the resolution of racemic carboxylic acids and their esters mdpi.com. The racemic mixture of this compound or its corresponding ester can be subjected to lipase-catalyzed hydrolysis or esterification. The enzyme will preferentially react with one enantiomer, allowing for the separation of the unreacted enantiomer and the product of the enzymatic reaction, both in high enantiomeric excess nih.govmdpi.comdtu.dk. The choice of lipase, solvent, and reaction conditions is crucial for achieving high enantioselectivity mdpi.comresearchgate.net.

The following table highlights the principles of chemoenzymatic resolution:

| Enzyme Type | Reaction | Substrate | Outcome | Reference |

| Lipase | Hydrolysis | Racemic ester of this compound | One enantiomer of the acid and the unreacted enantiomer of the ester | nih.govmdpi.com |

| Lipase | Esterification | Racemic this compound | One enantiomer of the ester and the unreacted enantiomer of the acid | mdpi.comnih.gov |

Reaction Mechanism Investigations

Understanding the reaction mechanisms underlying the synthesis of this compound is fundamental for optimizing reaction conditions and developing new synthetic routes.

For the malonic ester synthesis , the mechanism involves the initial deprotonation of the α-carbon of the malonic ester by a base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the thiophene-containing alkyl halide in an SN2 reaction. The resulting substituted malonic ester is then subjected to acidic hydrolysis, which converts the two ester groups into carboxylic acids. The intermediate β-dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating, where a six-membered cyclic transition state is proposed, leading to the final product and carbon dioxide wikipedia.orgmasterorganicchemistry.comaskthenerd.com.

In the case of the Grignard reaction , the mechanism of carboxylation involves the nucleophilic attack of the highly polarized carbon-magnesium bond of the thienyl Grignard reagent on the electrophilic carbon atom of carbon dioxide. Computational studies have suggested that the reaction may proceed through a cyclic transition state involving the coordination of the carbonyl oxygen of CO2 to the magnesium atom researchgate.net.

Mechanistic investigations into multicomponent reactions like the Ugi and Passerini reactions have revealed complex pathways. The Passerini reaction is believed to proceed through a concerted or ionic mechanism depending on the solvent, involving the formation of key intermediates such as an imidate that rearranges to the final α-acyloxy amide wikipedia.orgorganic-chemistry.org. The Ugi reaction mechanism is thought to begin with the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate in a series of steps to form the final product organic-chemistry.orgmdpi.com.

Detailed Mechanistic Pathways of Formation Reactions

The formation of this compound can be achieved through various synthetic routes, with the mechanism largely dependent on the chosen precursors and reaction conditions. A plausible pathway for introducing a carboxylic acid function to the thiophene ring involves an initial electrophilic substitution followed by further elaboration of the side chain.

One potential mechanism involves the Friedel-Crafts acylation of thiophene. In this reaction, an acyl group is introduced onto the thiophene ring, typically at the 2-position due to the higher stability of the cationic intermediate. The reaction is generally catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent. mdpi.com For the synthesis of this compound, a suitable three-carbon acylating agent would be required. The resulting ketone can then be reduced to the corresponding alkane and subsequently oxidized to the carboxylic acid, or alternatively, undergo a series of reactions to convert the carbonyl group into a carboxylic acid.

Another potential, though less direct, pathway for forming the carboxylic acid moiety is through the oxidation of a pre-installed side chain . For instance, a thiophene ring bearing a suitable three-carbon chain at the 2-position can be oxidized to yield the desired propanoic acid.

A more complex, multi-step reaction sequence can also be envisioned. For example, a probable scheme for the synthesis of 2-thiophenecarboxylic acid involves the successive oxidation of methanol (B129727) with tetrachloromethane to generate methyl hypochlorite (B82951) and formaldehyde (B43269). researchgate.netsemanticscholar.org The formaldehyde then reacts with thiophene in an oxymethylation reaction to produce 2-oxymethylthiophene. researchgate.netsemanticscholar.org This intermediate is subsequently oxidized by methyl hypochlorite to form 2-thiophenecarboxylic acid. researchgate.netsemanticscholar.org While this specific mechanism leads to the carboxylic acid directly attached to the ring, modifications to the starting materials could potentially be adapted to yield a propanoic acid side chain.

Role of Catalytic Systems and Reagents in Reaction Selectivity

The choice of catalytic systems and reagents is paramount in controlling the selectivity of the synthesis of this compound and its derivatives. Different catalysts can influence the regioselectivity (i.e., the position of substitution on the thiophene ring) and the chemoselectivity (i.e., which functional group reacts).

In reactions involving the functionalization of the thiophene ring, transition metal catalysts play a significant role. For instance, in the synthesis of 2-thiophenecarboxylic acid derivatives, catalysts containing vanadium (V), iron (Fe), or molybdenum (Mo) have been shown to be effective. researchgate.netsemanticscholar.org Specifically, VO(acac)₂, Fe(acac)₃, and Mo(CO)₆ have been identified as suitable catalysts for the reaction of thiophenes with a CCl₄-CH₃OH system. researchgate.netsemanticscholar.org The concentration of the catalyst can also significantly impact the yield of the product. semanticscholar.org

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura reaction, are powerful tools for creating carbon-carbon bonds and introducing various substituents onto the thiophene ring. nih.gov In the synthesis of derivatives of 2-(thiophen-2-yl)acetic acid, a closely related compound, a palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is used in conjunction with a base like potassium carbonate (K₂CO₃) to couple a bromo-substituted thiophene acetic acid with a boronic acid. nih.gov This methodology allows for the modular synthesis of a wide range of derivatives with high selectivity.

Lewis acids are crucial in Friedel-Crafts type reactions. Aluminum chloride (AlCl₃) is a classic example, used to activate the acylating agent and facilitate the electrophilic attack on the thiophene ring. mdpi.com The choice and amount of the Lewis acid can influence the reaction rate and the formation of side products.

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of this compound and related compounds, green chemistry principles are being applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. Performing reactions under solvent-free conditions offers a significant advantage in this regard.

For instance, a simple and environmentally benign, single-step synthesis of 2- and 3-acyl substituted benzothiophenes, which are structurally related to thiophenes, has been developed under solvent-free conditions. nih.gov This reaction proceeds at room temperature and avoids the use of chlorinated hydrocarbon solvents. nih.gov The acylation of benzothiophene (B83047) is achieved using in situ generated acyl trifluoroacetates, mediated by trifluoroacetic anhydride (B1165640) and phosphoric acid. nih.gov This approach highlights the potential for developing similar solvent-free acylation methods for thiophene to produce precursors for this compound. The advantages of such a protocol include the use of readily available starting materials, mild reaction conditions, and a simple operational procedure. nih.gov

Metal-Free Synthetic Strategies

The use of heavy metals as catalysts, while often efficient, can lead to concerns about toxicity and environmental contamination. Therefore, the development of metal-free synthetic strategies is a major goal in green chemistry.

Several metal-free approaches for the synthesis and modification of thiophene derivatives have been reported. For example, a transition-metal-free method for synthesizing 3-borylated thiophene derivatives has been developed using B-chlorocatecholborane as a carbophilic Lewis acid to activate an alkyne substrate. organic-chemistry.org Another metal-free approach involves the thioannulation of Morita-Baylis-Hillman acetates of acetylenic aldehydes with potassium thioacetate (B1230152) to yield substituted thiophenes. organic-chemistry.org

Furthermore, the synthesis of 2,5-disubstituted thiophenes from 1,3-butadiynes can be achieved using in situ generated trithiocarbonate (B1256668) anions from carbon disulfide and potassium hydroxide (B78521) in dimethyl sulfoxide, representing a metal-free S²⁻ synthon. organic-chemistry.org These examples of metal-free reactions for constructing and functionalizing the thiophene ring pave the way for developing a completely metal-free synthesis of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are employed to understand the distribution of electrons within a molecule, which governs its chemical properties and reactivity.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a molecule like 2-(Thiophen-2-yl)propanoic acid, DFT calculations would typically be used to determine its optimized geometry (bond lengths and angles) in the ground state, as well as to calculate energies and other electronic properties. While DFT studies have been conducted on similar thiophene (B33073) derivatives, such as thiophene-2-carboxylic acid and its derivatives, specific published data for the ground state properties of this compound from DFT calculations are not readily found. mdpi.comresearchgate.net Such a study would yield precise data on the molecule's structural parameters.

HOMO-LUMO Analysis and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a large gap suggests high stability and low reactivity. mdpi.comnih.gov

A HOMO-LUMO analysis for this compound would reveal the distribution of these frontier orbitals, indicating the likely sites for electrophilic and nucleophilic attack. This analysis is a standard component of quantum chemical studies on thiophene-containing compounds. mdpi.com However, specific values for the HOMO-LUMO energies and their energy gap for this compound are not available in the surveyed literature.

| Property | Description | Typical Application |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides foundational data on bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating capability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity and kinetic stability. A larger gap implies greater stability. mdpi.com |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into conformational changes and interactions.

Conformational Preferences and Rotational Barriers

The propanoic acid side chain and its connection to the thiophene ring in this compound allow for rotational freedom, leading to different spatial arrangements or conformations. Conformational analysis would identify the most stable conformers and the energy barriers for rotation around the single bonds. This information is critical for understanding how the molecule might fit into a biological receptor or participate in chemical reactions. Detailed studies on the specific conformational preferences and rotational barriers for this compound have not been specifically reported.

Ligand-Target Interaction Modeling (Molecular Level)

At a molecular level, understanding how a ligand like this compound interacts with a biological target (e.g., a protein) is crucial for drug design. plos.org Computational techniques such as molecular docking and MD simulations are used to model these interactions. frontiersin.org These models can predict the binding pose of the ligand in the active site of a target and estimate the binding affinity. plos.orgmdpi.com Such studies can identify key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-target complex. plos.org While the general methodology is well-established, specific ligand-target interaction models for this compound are not documented in the available literature.

| Simulation Type | Objective | Key Insights |

| Conformational Search | To identify low-energy conformations of the molecule. | Reveals the most likely shapes the molecule will adopt. |

| Molecular Docking | To predict the preferred orientation of the molecule when bound to a target protein. | Identifies potential binding modes and key intermolecular interactions. frontiersin.org |

| Molecular Dynamics | To simulate the movement of the ligand within the target's binding site over time. | Assesses the stability of the binding pose and flexibility of the complex. |

Prediction of Reactivity and Reaction Pathways

Theoretical chemistry can predict the most likely sites of chemical reactivity and elucidate potential reaction mechanisms. For thiophene derivatives, reactivity is influenced by the electronic properties of the sulfur-containing ring. nih.gov Computational analysis can map the electrostatic potential on the molecule's surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting how the molecule will interact with other reagents. researchgate.net While general reactivity patterns for thiophenes are known, specific theoretical predictions of reaction pathways for this compound are not detailed in the scientific literature.

Transition State Analysis and Energy Profiles

Detailed computational studies involving transition state analysis and the calculation of complete energy profiles for reactions specifically involving this compound are not extensively documented in publicly available literature. Such studies, typically employing methods like Density Functional Theory (DFT), would be crucial for understanding the kinetics and thermodynamics of its synthesis and reactions. These calculations would identify the lowest energy pathways for chemical transformations by locating transition state structures and determining their corresponding activation energies researchgate.net.

Chemo- and Regioselectivity Predictions

Similarly, specific computational predictions of chemo- and regioselectivity for reactions of this compound are not readily found in current research. Theoretical calculations are essential for predicting the outcomes of reactions where multiple products can be formed. For thiophene-containing compounds, which have multiple reactive sites, predicting regioselectivity (e.g., substitution at different positions of the thiophene ring) is critical for designing synthetic routes derpharmachemica.com. For instance, in reactions like Friedel-Crafts acylation, computational models could predict whether substitution is favored at the C4 or C5 position of the thiophene ring by analyzing the stability of the intermediate carbocations.

In Silico Modeling of Molecular Recognition Processes

In silico modeling is a cornerstone of modern drug discovery, enabling the simulation of how a molecule like this compound and its analogs might interact with biological macromolecules ufl.edu. These computational techniques are vital for predicting biological activity and guiding the design of new therapeutic agents.

Structure-Activity Relationship (SAR) Studies on a Molecular Scale

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For derivatives of thiophene, including those related to this compound, in silico SAR studies have provided valuable insights.

Key findings from SAR studies on related thiophene derivatives include:

Influence of Substituents: The nature and position of substituents on the thiophene ring and the phenyl ring in more complex derivatives significantly impact activity. For example, in a series of thiophene derivatives, the presence of electron-withdrawing groups at the meta-position of a phenyl substituent was found to be important for anticancer activity techscience.com.

Role of the Carboxylic Acid Group: In arylpropionic acids, the carboxylic acid moiety is often crucial for binding to target enzymes, such as cyclooxygenases (COX) researchgate.net. Modifications of this group can lead to enhanced anti-inflammatory activity with reduced side effects researchgate.net.

Pharmacokinetic Properties: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling helps in understanding the pharmacokinetic properties of designed derivatives, ensuring they possess favorable characteristics for drug development researchgate.netzenodo.org.

The table below summarizes SAR findings for a series of generic thiophene derivatives, highlighting the effect of different functional groups on biological activity.

| Compound Series | Substituent (R) | Observed Activity Trend |

| Phenyl-Thiophene | Electron-withdrawing group at meta-position | Increased anticancer activity techscience.com |

| Phenyl-Thiophene | Electron-withdrawing group at ortho-position | Significant antioxidant activity techscience.com |

| Arylpropionic Acids | Modification of the carboxylate function | Enhanced anti-inflammatory activity researchgate.net |

Binding Affinity Predictions with Molecular Targets

Molecular docking is a primary tool used to predict the binding affinity and orientation of a ligand within the active site of a target protein. While specific docking studies for this compound are not widely reported, studies on closely related analogs, such as derivatives of 2-(thiophen-2-yl)acetic acid, provide a model for its potential interactions.

In a study targeting microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in inflammation, derivatives of 2-(thiophen-2-yl)acetic acid were investigated. Molecular docking simulations revealed key interactions within the enzyme's catalytic pocket nih.gov.

Key Predicted Interactions for a 2-(Thiophen-2-yl)acetic Acid Derivative:

Van der Waals Contacts: The 2-(thiophen-2-yl)acetic acid portion establishes van der Waals contacts with amino acid residues such as Gly35, Leu39, Phe44, Arg52, His53, Ala123, and Pro124 nih.gov.

π-π Interactions: A central aromatic ring (phenyl group attached to the thiophene) can form π-π interactions with Tyr130 nih.gov.

The predicted binding affinities for a series of thiophene derivatives targeting the Epidermal Growth Factor Receptor (EGFR) are presented in the table below. These values, calculated using MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), indicate the potential for these compounds to act as inhibitors.

| Compound | Target Protein | Predicted Binding Affinity (MM/GBSA, kcal/mol) |

| OSI 930 | EGFR | -65.81 dergipark.org.tr |

| Neltenexine | EGFR | -49.53 dergipark.org.tr |

| Tenonitrozole | EGFR | -41.95 dergipark.org.tr |

These in silico predictions are crucial for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process dergipark.org.tr.

Derivatization, Functionalization, and Analog Synthesis for Research Applications

Synthesis of Ester, Amide, and Amino Acid Derivatives

The carboxylic acid moiety of 2-(thiophen-2-yl)propanoic acid is a prime target for derivatization, allowing for the introduction of a variety of functional groups through well-established synthetic protocols.

The conversion of the carboxylic acid to esters and amides is a fundamental strategy to alter the compound's physical and chemical properties, such as solubility, polarity, and biological activity.

Esterification: The synthesis of esters from this compound can be readily achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) can be employed in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). These methods facilitate the formation of a wide range of ester derivatives, from simple alkyl esters to more complex structures. For instance, the synthesis of thiophene-2,5-dicarboxylic acid diesters has been reported, highlighting the utility of esterification in modifying thiophene-based structures. google.com

Amide Formation: The synthesis of amides from this compound is another critical transformation. This is typically accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with a primary or secondary amine to furnish the corresponding amide. Alternatively, peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole), provide a milder and often more efficient route to amide bond formation, minimizing side reactions and preserving sensitive functional groups within the reacting amine.

The incorporation of amine functionalities can be achieved through the synthesis of amide derivatives as previously described. By using diamines or amino alcohols in the amidation reaction, a free amine or hydroxyl group can be introduced at a desired position in the resulting molecule. This strategy is valuable for creating ligands for metal coordination or for synthesizing molecules with specific biological targets.

Functionalization of the Thiophene (B33073) Ring System

The thiophene ring in this compound is an electron-rich aromatic system, making it amenable to a variety of substitution reactions. This allows for the introduction of new substituents that can significantly influence the molecule's electronic and steric properties.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings like thiophene. uci.edupitt.edumasterorganicchemistry.comyoutube.comyoutube.com The thiophene ring is more reactive than benzene (B151609) towards electrophiles, with substitution occurring preferentially at the C5 position (para to the propanoic acid side chain) and to a lesser extent at the C3 position. wikipedia.org

Common EAS reactions applicable to the thiophene ring of this compound include:

Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: The introduction of a nitro group (-NO2) can be accomplished using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The nitro group can subsequently be reduced to an amino group, providing a route to further functionalization.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO3H). masterorganicchemistry.comyoutube.com

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comnih.gov

Table 1: Common Electrophilic Aromatic Substitution Reactions on Thiophene

| Reaction Type | Reagents | Typical Product |

| Halogenation | NBS or NCS | 5-Halo-2-(thiophen-2-yl)propanoic acid |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-2-(thiophen-2-yl)propanoic acid |

| Sulfonation | Fuming H₂SO₄ | 5-Sulfo-2-(thiophen-2-yl)propanoic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acyl-2-(thiophen-2-yl)propanoic acid |

Metal-Catalyzed Coupling Reactions for Substitution

Modern synthetic chemistry offers powerful metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. These methods provide a versatile and efficient means to introduce a wide range of substituents onto the thiophene ring that are not accessible through classical electrophilic substitution.

To utilize these methods, the thiophene ring of this compound must first be functionalized with a suitable handle for coupling, typically a halogen (bromine or iodine) or a boronic acid/ester. The halogenated derivative can then participate in reactions such as:

Suzuki Coupling: This palladium-catalyzed reaction couples the halogenated thiophene with a boronic acid or boronic ester, allowing for the introduction of aryl, heteroaryl, or vinyl groups. researchgate.netontosight.ai

Heck Coupling: This reaction, also palladium-catalyzed, forms a new carbon-carbon bond between the halogenated thiophene and an alkene.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples the halogenated thiophene with a terminal alkyne, introducing an alkynyl substituent.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amine functionalities directly onto the thiophene ring.

These metal-catalyzed methods have greatly expanded the scope of accessible derivatives of this compound, facilitating the synthesis of complex molecules for advanced research.

Design and Synthesis of Chiral Analogues for Stereochemical Studies

The propanoic acid side chain of this compound contains a stereocenter at the alpha-carbon. This allows for the existence of two enantiomers, (R)- and (S)-2-(thiophen-2-yl)propanoic acid. The synthesis and study of these chiral analogues are crucial for understanding their interactions with biological systems, as enantiomers often exhibit different pharmacological activities.

The synthesis of enantiomerically pure or enriched analogues can be achieved through several strategies:

Chiral Resolution: A racemic mixture of this compound can be separated into its individual enantiomers by reacting it with a chiral resolving agent, such as a chiral amine, to form diastereomeric salts. These salts can then be separated by crystallization, followed by regeneration of the enantiomerically pure carboxylic acids.

Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to directly synthesize one enantiomer in excess over the other. For example, an asymmetric hydrogenation of a corresponding unsaturated precursor could yield the chiral propanoic acid.

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials to synthesize the desired chiral product.

The availability of chiral analogues of this compound is essential for detailed stereochemical studies and for the development of stereospecific probes for biological research. rsc.org

Development of Hybrid Molecules and Conjugates

The structural framework of this compound, and its close chemical relatives, offers a versatile platform for the development of novel hybrid molecules and conjugates. These are engineered chemical entities that combine the thiophene-based acid scaffold with other molecular fragments to create compounds with new or enhanced properties for research applications. The inherent reactivity of the carboxylic acid group and the potential for functionalization of the thiophene ring allow for its integration into larger, more complex molecular architectures.

A notable example of this approach, utilizing the closely related scaffold, 2-(thiophen-2-yl)acetic acid, is in the development of inhibitors for microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.gov This enzyme is a key target in the study of inflammation and cancer. Researchers have successfully used (4-bromo-thiophen-2-yl)-acetic acid as a foundational building block to create a series of hybrid molecules. nih.gov

The primary synthetic strategy employed was the Suzuki-Miyaura cross-coupling reaction. This powerful method allows for the formation of a carbon-carbon bond between the brominated thiophene ring of the acetic acid derivative and various arylboronic acids. This reaction is highly adaptable and enables the introduction of a wide range of molecular diversity at the 4-position of the thiophene ring, leading to the generation of a library of hybrid compounds. nih.gov

The general synthetic scheme involves the coupling of (4-bromo-thiophen-2-yl)-acetic acid with different substituted arylboronic acids under palladium catalysis. This approach has yielded a variety of hybrid molecules where the 2-(thiophen-2-yl)acetic acid core is conjugated with diverse phenyl groups bearing different substituents. These substituents are strategically chosen to probe the binding pocket of the target enzyme and optimize interactions. nih.gov

Detailed research findings have shown that these hybrid molecules can effectively inhibit mPGES-1. The newly introduced aryl groups engage in various non-covalent interactions, such as van der Waals forces and π-π stacking, with key amino acid residues within the enzyme's active site. For instance, the synthesized hybrid molecules have been observed to interact with residues like Gly35, Leu39, Phe44, Arg52, and Tyr130. nih.gov

The following tables summarize the structure and analytical data for a selection of these synthesized hybrid molecules based on the 2-(thiophen-2-yl)acetic acid scaffold.

Table 1: Selected Hybrid Molecules Based on the 2-(Thiophen-2-yl)acetic Acid Scaffold and Their Characterization nih.gov

| Compound ID | Structure | Systematic Name | Physical Appearance | Yield |

| 2b | 2-(4-(3-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic Acid | Dark brown solid | 40% | |

| 2d | 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic Acid | Dark brown solid | 40% | |

| 2f | 2-(4-(3-(benzyloxy)phenyl)thiophen-2-yl)acetic Acid | Dark brown solid | 40% |

Table 2: Spectroscopic Data for Characterized Hybrid Molecules nih.gov

| Compound ID | 1H NMR (400 MHz, CDCl3) δ (ppm) | 13C NMR (100 or 150 MHz, CD3OD) δ (ppm) | ESI-MS (m/z) |

| 2b | 7.59 (d, J = 8.0 Hz, 2H), 7.25–7.12 (m, 5H), 7.10 (s, 1H), 6.89 (d, J = 7.8 Hz, 1H), 6.55 (s, 1H), 3.83 (s, 2H), 2.30 (s, 3H) | 172.7, 143.7, 140.9, 138.1, 137.0, 136.8, 136.6, 129.2 (2C), 129.1, 126.9 (2C), 125.5, 122.0, 119.7, 119.3, 118.4, 34.6, 20.0 | Not Provided |

| 2d | 7.85–7.78 (m, 6H), 7.74–7.72 (m, 1H), 7.67 (t, J = 7.5 Hz, 1H), 7.56 (t, J = 7.6 Hz, 2H), 7.43 (s, 1H), 3.96 (s, 2H) | 196.6, 171.2, 140.4, 139.9, 137.7, 136.9, 135.6, 132.3, 130.5 (2C), 129.5 (2C), 128.1 (2C), 125.7, 125.6 (2C), 121.7, 34.5 | Calculated for C₁₉H₁₄O₃S: 322.38, found 321.07 [M-H]⁻ |

| 2f | 7.38 (d, J = 7.0 Hz, 2H), 7.32 (t, J = 7.4 Hz, 2H), 7.28–7.24 (m, 2H), 7.21–7.16 (m, 2H), 7.11–7.07 (m, 2H), 6.83 (dd, J = 8.3, 2.5 Hz, 1H), 5.03 (s, 2H), 3.84 (s, 2H) | 172.9, 159.2, 141.5, 137.4, 137.2, 136.7, 129.4, 128.1 (2C), 127.4, 127.2 (2C), 125.7, 119.5, 118.5, 113.1, 112.4, 69.6, 34.4 | Not Provided |

This strategic development of hybrid molecules, using scaffolds like this compound and its analogs, underscores the utility of this chemical entity in medicinal chemistry and drug discovery research. The ability to systematically modify its structure allows for the fine-tuning of biological activity and the exploration of structure-activity relationships, which are crucial for the design of new research tools and potential therapeutic agents.

Applications in Advanced Organic Synthesis and Materials Science

2-(Thiophen-2-yl)propanoic acid as a Chiral Building Block

The presence of a stereocenter adjacent to the thiophene (B33073) ring makes enantiomerically pure forms of this compound significant chiral building blocks. In enantioselective synthesis, such building blocks are crucial for constructing complex target molecules with specific three-dimensional arrangements, which is often a prerequisite for biological activity or specific material properties.

The utility of a chiral building block lies in its ability to transfer its stereochemical information to a new, larger molecule. For instance, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have been synthesized to explore their antibacterial activities, demonstrating that the (S)-configuration can lead to excellent efficacy against various bacteria. This highlights how the specific chirality of a propanoic acid derivative is key to its function.

Role in the Synthesis of Complex Organic Molecules

The structure of this compound serves as a versatile scaffold for the synthesis of more elaborate chemical architectures, including other heterocyclic systems.

While thiophene-containing compounds are of significant interest for their biological activities, with drugs like Tiagabine serving as notable examples nih.gov, specific documented instances of this compound being used as a direct precursor in the total synthesis of a named natural product are not prominently featured in available research. The synthesis of complex bioactive molecules often relies on highly specific and sometimes custom-synthesized starting materials tailored to the target structure.

The thiophene ring and the propanoic acid side chain provide reactive sites for constructing new ring systems. Thiophene derivatives are well-established precursors for a variety of heterocyclic compounds through reactions like cyclocondensation. nih.gov For example, a closely related compound, 3-(thiophen-2-yl)prop-2-enoyl isothiocyanate, has been successfully used as a starting material to conveniently synthesize a range of other heterocycles, including:

Quinazolines

Benzothiazoles

Thiadiazoles

Imidazoles

These syntheses demonstrate the role of the thiophene-containing scaffold as a key intermediate in building diverse and complex heterocyclic structures. researchgate.net Similarly, other research has focused on synthesizing novel heterocyclic systems possessing the 4H-thieno[3,2-b]pyrrole moiety, further showcasing the versatility of thiophene derivatives in constructing fused-ring systems. researchgate.netnih.gov

Integration into Functional Materials Design

The electronic properties of the thiophene ring and the chirality of the propanoic acid moiety are leveraged in the design of advanced functional materials, particularly polymers, organic semiconductors, and liquid crystal displays.

Thiophene is a fundamental building block for one of the most important classes of conducting polymers: polythiophenes. wikipedia.org These materials are organic semiconductors with applications in electronics such as organic field-effect transistors (OFETs), photovoltaics, and sensors. researchgate.netbeilstein-journals.orgsciengine.com The polymerization of thiophene monomers typically proceeds by linking the 2- and 5-positions of the rings, creating a conjugated polymer backbone that allows for electron delocalization and charge transport. wikipedia.org

This compound can serve as a monomer for such polymers. The thiophene unit can be incorporated into the polymer chain through methods like electrochemical polymerization or cross-coupling reactions. wikipedia.orgcmu.edu Furthermore, the carboxylic acid group provides a functional handle that can be used for several purposes:

Improving Solubility: The polar carboxylic acid group can enhance the solubility of the resulting oligomers or polymers in organic solvents, which is crucial for solution-based processing of electronic devices.

Controlling Self-Assembly: The ability of carboxylic acid groups to form hydrogen bonds can be exploited to direct the self-assembly of the polymer chains into well-ordered structures on a substrate. beilstein-journals.org This molecular ordering is a key factor in achieving high charge-carrier mobility in organic semiconductors.

Creating Functional Polymers: The acid can be converted into other functional groups (e.g., esters, amides) to create a variety of functionalized polythiophenes with tailored properties. rsc.org

A significant application of chiral thiophene derivatives is as dopants in liquid crystal (LC) technology. google.com When a chiral molecule is added to a nematic liquid crystal host, it breaks the symmetry of the phase and induces a helical superstructure. beilstein-journals.orgsigmaaldrich.com This induced chiral nematic phase is the basis for technologies like twisted nematic (TN) and super-twisted nematic (STN) liquid crystal displays (LCDs). beilstein-journals.org

The effectiveness of a chiral dopant is quantified by its Helical Twisting Power (HTP) . HTP is a measure of how efficiently a dopant induces a twist in the nematic host; a higher HTP means a smaller amount of the dopant is needed to achieve a desired helical pitch. beilstein-journals.org The HTP is highly dependent on the molecular structure of the dopant. rsc.org Research has shown that derivatives of chiral molecules can be highly effective dopants, with their performance influenced by the nature of the core structure and terminal groups. rsc.org

The table below summarizes the concept of Helical Twisting Power and factors influencing it.

| Parameter | Description | Influence on Performance |

| Chiral Dopant | A chiral molecule added in small quantities to a nematic liquid crystal. | The specific molecular structure (e.g., shape, functional groups) determines its effectiveness. rsc.org |

| Nematic Host | An achiral liquid crystal phase characterized by long-range orientational order of its molecules. | The properties of the host material can influence the HTP of the dopant. beilstein-journals.org |

| Helical Twisting Power (HTP) | A measure of the ability of a chiral dopant to induce a helical structure in a nematic host. It is defined as HTP = (p * c)⁻¹, where 'p' is the helical pitch and 'c' is the dopant concentration. beilstein-journals.org | A high HTP is desirable as it reduces the amount of expensive chiral dopant needed. beilstein-journals.org |

| Helical Pitch (p) | The distance over which the liquid crystal director rotates by a full 360°. | The pitch determines the wavelength of light that is selectively reflected by the cholesteric phase, which is crucial for display and sensor applications. |

| Structural Factors | The shape of the dopant, the location of the chiral center, and the presence of rigid or flexible groups. | Elongated, liquid-crystal-like shapes and a central location of the chiral substructure often lead to higher HTP. beilstein-journals.org |

Electrochemical Applications of Derivatives

The inherent electronic properties of the thiophene ring make it a valuable component in the design of electroactive materials. Derivatives of this compound are precursors to a range of materials with significant potential in electrochemical applications, including sensors, batteries, and electrochromic devices. The propanoic acid moiety can be used to tune solubility or as a handle for further functionalization, while the thiophene unit provides the core electroactive character, often through polymerization.

Electrochemical Sensors: Polythiophene films are effective platforms for electrochemical sensors due to their environmental stability and ability to enhance electron transfer. mdpi.comrsc.org These films can be deposited on electrodes via electropolymerization. mdpi.com For instance, a sensor using a polythiophene-derivative film on a glassy carbon electrode has been developed for the highly sensitive detection of nitrite. proquest.com This sensor demonstrated a significant electrocatalytic effect, a wide linear range, and a low detection limit of 2 nM. proquest.com The versatility of thiophene monomers allows for the incorporation of various functional groups to tailor the sensor's properties for specific analytes. mdpi.com The synthesis of these polymer films can be optimized; for example, using zinc fluoride (B91410) as a catalyst allows for polymerization under milder conditions, resulting in films with improved properties. mdpi.comresearchgate.net

Energy Storage: Thiophene derivatives are emerging as promising electrode materials for high-performance batteries, particularly for sodium-ion batteries (SIBs). rsc.org Organic compounds are attractive for this purpose due to their high theoretical capacity and tunable redox potentials. rsc.org To overcome the common issues of low electronic conductivity and structural instability in organic electrodes, thiophene-based compounds have been designed to improve charge transfer capabilities. rsc.orgresearchgate.net A notable example is sodium thieno[3,2-b]thiophene-2,5-dicarboxylate (STTDC), which delivered a large specific discharge capacity of 430 mAh g⁻¹ at a current density of 50 mA g⁻¹ and maintained a high reversible capacity after thousands of cycles. rsc.org In lithium-ion batteries, thiophene derivatives like 2,2′-Bithiophene and 2,2′:5′,2′′-Terthiophene can be used as additives to form a protective polymer film on the cathode surface, preventing electrolyte decomposition at high voltages and improving cycling stability. researchgate.net Furthermore, thiophene-carbonyl derivatives have shown potential for electrical energy storage due to their ability to undergo multiple, reversible one-electron reduction processes. figshare.com

Electrochromic Devices: Polymers derived from thiophene are widely used in electrochromic devices (ECDs), which change color in response to an electrical potential. nih.gov These materials are valued for their high optical contrast, rapid switching speeds, and diverse color states. rsc.orgacs.org For example, polymers based on a thieno[3,2-b]thiophene (B52689) core can switch from a deep blue neutral state to a colorless transparent oxidized state in under two seconds, with an optical contrast of up to 71%. rsc.org The electronic bandgaps of these polymers can be tuned, offering a spectrum of colors useful for applications like smart windows and displays. acs.org Copolymers of thiophene derivatives with other electroactive molecules, such as carbazole (B46965), have been shown to produce materials with high transmittance changes (up to 68.4%) and multiple color variations, from dark yellow to gray. nih.gov An ECD using a copolymer of 2-(2-thienyl)furan (B1594471) and a carbazole derivative demonstrated a high transmittance change of 43.4% and a rapid switching time of less than 0.6 seconds. nih.gov

Catalytic Applications and Ligand Design

The structural features of this compound and its derivatives make them suitable for applications in catalysis, both as ligands for transition metals and as components in organocatalytic systems. The thiophene ring can coordinate to metal centers, while the carboxylic acid group offers a site for covalent attachment or can participate directly in catalytic cycles.

Ligands for Transition Metal Catalysis

Derivatives of this compound are versatile building blocks for creating sophisticated ligands for transition metal catalysis. The thiophene nucleus can be functionalized to tune the electronic and steric properties of the resulting ligand, influencing the activity and selectivity of the metal catalyst.

A prominent strategy involves using Suzuki-Miyaura cross-coupling reactions to attach various aryl or heteroaryl groups to the thiophene ring. researchgate.net This method has been used to synthesize families of thiophene-based 2-arylpyridines. researchgate.net These compounds can act as ligands for metal complexes, such as cyclometalated sensitizers in dye-sensitized solar cells. researchgate.net The modular synthesis allows for broad tuning of the absorption, emission, and redox properties of the final metal complex. researchgate.net

The synthesis of functionalized polythiophenes often relies on transition metal-catalyzed polymerization. For instance, head-to-tail regioregular polythiophenes bearing alkylsulfonate groups have been synthesized via a nickel(II)-catalyzed cross-coupling polymerization of organometallic thiophene monomers. rsc.org This demonstrates the compatibility of thiophene derivatives with transition metal catalysts to produce advanced materials with specific properties. Similarly, 2-(thiophen-2-yl)acetic acid, a closely related compound, has been used as a platform to develop enzyme inhibitors through Suzuki-Miyaura reactions, highlighting the utility of this scaffold in transition metal-mediated synthesis. nih.gov

Organocatalytic Systems Involving Thiophene Derivatives

Thiophene derivatives can also play a role in organocatalytic systems, where small organic molecules are used to accelerate chemical reactions. The synthesis of derivatives of this compound itself often employs organocatalysts.

A key example is the esterification of 2-(thiophen-3-yl)acetic acid with ethane-1,2-dithiol to produce the monomer S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate. redalyc.org This reaction is facilitated by a catalytic system composed of dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-dimethylpyridin-4-amine (4-DMAP), which are standard organocatalysts for ester and amide bond formation. redalyc.org

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-(Thiophen-2-yl)propanoic acid, offering precise information about the chemical environment of each proton and carbon atom.

For instance, in a derivative like (E)-2-(1,3-diphenylallyl)thiophene, the protons on the thiophene (B33073) ring exhibit characteristic chemical shifts. rsc.org The proton at position 5 of the thiophene ring (H-5) is typically the most deshielded due to the influence of the sulfur atom and the adjacent substituent. The protons at positions 3 and 4 (H-3 and H-4) would appear at distinct chemical shifts, with their coupling constants providing information about their relative positions. rsc.org The methine proton (CH) of the propanoic acid moiety would likely appear as a quartet, coupled to the adjacent methyl protons and the proton on the thiophene ring. The methyl (CH₃) protons would present as a doublet, coupled to the methine proton. The acidic proton of the carboxylic acid group is often broad and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is typically found in the downfield region (around 170-180 ppm). harvard.eduachemblock.com The carbons of the thiophene ring would have distinct chemical shifts, with the carbon attached to the propanoic acid side chain (C-2) being significantly influenced by the substituent. harvard.eduachemblock.com The methine and methyl carbons of the propanoic acid chain would also have characteristic signals.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-5 (Thiophene) | 7.2 - 7.5 | dd | ~5, ~1 |

| H-3 (Thiophene) | 6.9 - 7.1 | dd | ~3.5, ~1 |

| H-4 (Thiophene) | 6.9 - 7.0 | dd | ~5, ~3.5 |

| CH (Propanoic) | 3.8 - 4.2 | q | ~7 |

| CH₃ (Propanoic) | 1.5 - 1.8 | d | ~7 |

| COOH | 10 - 13 | br s | - |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 175 - 185 |

| C-2 (Thiophene) | 140 - 150 |

| C-5 (Thiophene) | 125 - 130 |

| C-3 (Thiophene) | 124 - 128 |

| C-4 (Thiophene) | 123 - 127 |

| CH (Propanoic) | 40 - 50 |

| CH₃ (Propanoic) | 15 - 25 |

Stereochemical analysis of chiral molecules like this compound can be achieved using chiral shift reagents or by derivatizing the carboxylic acid with a chiral auxiliary, which would result in diastereomers with distinct NMR signals.

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning signals and providing insights into the molecule's conformation and dynamics. wikipedia.org

Correlation Spectroscopy (COSY) would reveal the scalar coupling network within the molecule. wikipedia.orgresearchgate.net For this compound, cross-peaks would be expected between the coupled protons on the thiophene ring (H-3 with H-4, and H-4 with H-5). researchgate.net Additionally, correlations would be observed between the methine proton and the methyl protons of the propanoic acid side chain, as well as between the methine proton and the H-3 proton of the thiophene ring. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. wikipedia.orgresearchgate.net This is particularly useful for determining the preferred conformation of the propanoic acid side chain relative to the thiophene ring. For example, NOE cross-peaks between the methine or methyl protons and the protons on the thiophene ring would indicate a through-space interaction, helping to define the molecule's three-dimensional structure in solution. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to study intermolecular interactions, such as hydrogen bonding.

The IR spectrum of a closely related compound, 2-thiophenecarboxylic acid, shows characteristic absorption bands that can be extrapolated to this compound. rsc.org A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is typically broadened by hydrogen bonding. fda.gov The C=O stretching vibration of the carboxylic acid would give rise to an intense peak around 1700 cm⁻¹. fda.gov The characteristic vibrations of the thiophene ring, including C-H stretching, C=C stretching, and ring breathing modes, are expected in the fingerprint region (below 1600 cm⁻¹). rsc.org Specifically, C-C stretching vibrations in substituted thiophenes are observed in the 1347-1532 cm⁻¹ range. rsc.org The C-S stretching mode is typically found between 600 and 850 cm⁻¹. rsc.org

Raman spectroscopy provides complementary information. In the Raman spectrum of 2-thiophenecarboxylic acid, the C-C stretching vibrations are observed at 1530, 1413, and 1354 cm⁻¹, and the C-S stretching vibration is seen at 637 cm⁻¹. rsc.org Similar bands would be expected for this compound.

Table 3: Characteristic Vibrational Frequencies for this compound (based on 2-thiophenecarboxylic acid) rsc.orgfda.gov

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H stretch (H-bonded) | 2500-3300 (broad) | - |

| C=O stretch | ~1700 (strong) | ~1700 |

| C-C stretch (thiophene) | 1528, 1352 | 1530, 1413, 1354 |

| C-S stretch (thiophene) | ~647 | ~637 |

Analysis of the shifts in the O-H and C=O stretching frequencies upon changes in concentration or solvent can provide insights into the nature and strength of intermolecular hydrogen bonding.

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Mass Confirmation

Mass spectrometry (MS) is a crucial technique for confirming the molecular mass of this compound and for elucidating its fragmentation pathways under ionization. The molecular formula of this compound is C₇H₈O₂S, giving it a molecular weight of approximately 156.2 g/mol . chim.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at m/z 156. The fragmentation pattern can be predicted based on the fragmentation of similar carboxylic acids like propanoic acid and 2-methylpropanoic acid. docbrown.infodocbrown.inforsc.org

Key fragmentation pathways would likely involve:

Loss of the carboxyl group (-COOH): This would result in a fragment ion at m/z 111, corresponding to the [C₆H₇S]⁺ species. This is often a significant fragmentation pathway for carboxylic acids. docbrown.info

Loss of the ethyl group (-CH₂CH₃): Cleavage of the bond between the thiophene ring and the propanoic acid side chain is less likely but could lead to a fragment at m/z 83, corresponding to the [C₄H₃S]⁺ (thienyl) cation.

McLafferty rearrangement: If the side chain were longer, a McLafferty rearrangement would be a prominent fragmentation. For this compound, this is not a primary pathway.

Decarboxylation followed by rearrangement: Loss of CO₂ (44 Da) from the molecular ion would lead to a fragment at m/z 112.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 156 | [C₇H₈O₂S]⁺• (Molecular Ion) |

| 111 | [C₆H₇S]⁺ |

| 97 | [C₄H₄S-CH]⁺ |

| 83 | [C₄H₃S]⁺ |

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming their elemental composition.

X-ray Crystallography of Derivatives and Co-crystals for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While the crystal structure of this compound itself is not described in the searched literature, studies on its derivatives and the principles of co-crystal formation provide valuable insights.

For example, the crystal structure of a complex derivative, 9-Methyl-3-thiophen-2-yl-thieno[3,2-e] rsc.orgresearchgate.netchim.lutriazolo[4,3-c]pyrimidine-8-carboxylic acid ethyl ester, has been determined, revealing the planarity of the thiophene ring system and the intermolecular interactions that stabilize the crystal lattice.

The formation of co-crystals, where a target molecule crystallizes with a second, different molecule (a coformer), is a common strategy in pharmaceutical sciences to modify the physicochemical properties of a compound. The principles of co-crystal engineering can be applied to this compound. By selecting appropriate coformers that can form hydrogen bonds with the carboxylic acid group, it is possible to generate novel crystalline forms with potentially altered properties. The characterization of such co-crystals would involve single-crystal X-ray diffraction to determine the precise arrangement of the molecules and the nature of the intermolecular interactions, such as hydrogen bonds between the carboxylic acid of the target molecule and a functional group on the coformer. Powder X-ray diffraction (PXRD) is also a valuable tool for identifying new crystalline phases and for routine characterization of co-crystals.

Biochemical and Environmental Transformational Pathways Mechanistic Focus

Enzymatic Biotransformation Mechanisms (In Vitro Studies)

In vitro studies provide a foundational understanding of how 2-(Thiophen-2-yl)propanoic acid is metabolized. The thiophene (B33073) ring, a sulfur-containing aromatic heterocycle, is a key structural feature that influences its biochemical reactivity and is a target for enzymatic modification. sci-hub.box

The metabolism of thiophene-containing compounds often involves cytochrome P450 (CYP) enzymes, which can lead to the formation of highly reactive electrophilic metabolites such as thiophene S-oxides and thiophene epoxides. sci-hub.boxacs.org These reactive intermediates are a central aspect of the biotransformation of many thiophene drugs. sci-hub.boxacs.org For instance, in the metabolism of suprofen, a related compound, CYP2C9 has been identified as a key enzyme that forms a thiophene epoxide intermediate. acs.org

The interaction of similar propanoic acid derivatives with protein targets has been explored through molecular modeling. For the related compound 2-(thiophen-2-yl)acetic acid, studies targeting the enzyme microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) have detailed the specific molecular interactions within the enzyme's catalytic pocket. nih.gov These interactions include:

Van der Waals contacts: The thiophene portion of the molecule can establish contacts with amino acid residues such as Gly35, Leu39, Phe44, Arg52, and His53. nih.gov

π-π interactions: The aromatic thiophene ring can engage in π-π stacking interactions with aromatic amino acid residues like Tyr130. nih.gov

These types of molecular interactions are crucial for the initial binding of the substrate to the enzyme, which precedes the catalytic transformation.

Table 1: Potential Molecular Interactions of this compound with Enzyme Targets (Based on Analog Studies)

| Interaction Type | Potential Interacting Amino Acid Residues | Reference Moiety |

|---|---|---|

| Van der Waals Contacts | Gly35, Leu39, Phe44, Arg52, His53 | Thiophene Ring |

| π-π Interactions | Tyr130 | Thiophene Ring |

Non-clinical, in vitro studies on structurally similar compounds, such as tiaprofenic acid, help map potential metabolic pathways for this compound. The metabolism of thiophene-containing drugs can proceed through two major pathways: thiophene epoxidation and thiophene-S-oxidation. sci-hub.boxacs.org

Key metabolic transformations observed for analogous compounds include:

Acyl Glucuronidation: The carboxylic acid group is a primary site for conjugation reactions. A major metabolic route for tiaprofenic acid is the formation of an acyl glucuronide. sci-hub.boxacs.org

Oxidation: The thiophene ring can be oxidized. The metabolism of suprofen by CYP2C9 results in the formation of 5-OH suprofen, which proceeds through a thiophene epoxide intermediate. acs.org

Side-Chain Modification: For compounds with additional functional groups, modifications like the reduction of a keto group to an alcohol have been observed. sci-hub.boxacs.org

Aromatic Hydroxylation: If other aromatic rings are present, they can undergo hydroxylation. sci-hub.boxacs.org

Based on these findings, the primary metabolites of this compound in non-clinical settings are likely to involve oxidation of the thiophene ring and conjugation at the carboxylic acid group.

Table 2: Potential Metabolites of this compound in Non-Clinical Studies

| Metabolite Type | Transformation Pathway | Precursor Moiety |

|---|---|---|

| Thiophene Epoxide | Thiophene Ring Oxidation (CYP450-mediated) | Thiophene Ring |

| Thiophene S-oxide | Thiophene Ring Oxidation (CYP450-mediated) | Thiophene Ring |

| Hydroxy-thiophene derivative | Thiophene Ring Oxidation | Thiophene Ring |

| Acyl Glucuronide | Glucuronidation | Carboxylic Acid |

Microbial Degradation Pathways and Mechanisms

The microbial degradation of thiophene derivatives has been documented, providing insight into the potential environmental breakdown of this compound. Bacteria isolated from oil-contaminated environments have demonstrated the ability to utilize thiophene compounds as a source of carbon, sulfur, and nitrogen. nih.gov

A bacterium from the genus Vibrio has been shown to degrade thiophene-2-carboxylate, a structurally similar compound. nih.gov The degradation process involves the release of the heteroatom, with sulfate and ammonia being detected in the media, indicating the complete breakdown of the heterocyclic ring. nih.gov

While the specific pathway for this compound is not fully elucidated, the well-studied degradation of other aromatic acids, like 2,4-dichlorophenoxyacetic acid (2,4-D), provides a model for the enzymatic steps that could be involved. nih.govresearchgate.net This pathway typically involves:

Side-chain removal: An initial dioxygenase-catalyzed reaction cleaves the propanoic acid side chain. nih.govresearchgate.net

Hydroxylation: A hydroxylase enzyme introduces hydroxyl groups onto the aromatic ring. nih.govresearchgate.net

Ring Cleavage: A dioxygenase enzyme catalyzes the ortho or meta cleavage of the now-hydroxylated ring. nih.govresearchgate.net

Further Metabolism: The resulting linear intermediates are further processed and funneled into central metabolic cycles like the tricarboxylic acid cycle. nih.govresearchgate.net

It is plausible that microbial consortia in soil and sediment could degrade this compound through a similar sequence of enzymatic reactions.

Photochemical and Chemical Degradation in Environmental Contexts

In environmental contexts, particularly in aquatic systems, this compound is susceptible to photochemical degradation. Studies on related nonsteroidal anti-inflammatory drugs containing thiophene moieties, such as suprofen and tiaprofenic acid, reveal a common photodegradation mechanism. figshare.comresearchgate.netdiva-portal.org

The process is initiated by the absorption of UV radiation and can be summarized as follows:

Excitation: The molecule absorbs a photon, promoting it to an excited singlet state (S1).

Intersystem Crossing: The molecule can then undergo intersystem crossing to a more stable triplet state (T1). figshare.comdiva-portal.org

Decarboxylation: From the excited state (either singlet or triplet), the deprotonated form of the molecule can undergo spontaneous decarboxylation, losing a molecule of carbon dioxide. figshare.comresearchgate.net

This decarboxylation leads to the formation of a closed-shell decarboxylated ethyl species and can also generate peroxyl radicals, which have the potential to initiate further chemical reactions, such as lipid peroxidation. figshare.comdiva-portal.org The energetics and degradation pathways of these thiophene-containing propanoic acids are found to be very similar to other highly photolabile drugs. figshare.comdiva-portal.org

Environmental Fate and Transport Mechanisms (Theoretical and Laboratory Studies)

The environmental fate and transport of a chemical describe its movement and transformation after being released into the environment. cdc.gov For this compound, its behavior will be dictated by its physicochemical properties and interactions with environmental media such as soil, water, and air.

Sorption and Transport in Porous Media: The movement of the compound in soil and groundwater is influenced by sorption processes. nih.gov As a carboxylic acid, its charge state will be pH-dependent. In its anionic (deprotonated) form, it is expected to be relatively mobile in soils with low organic carbon content. However, interactions with soil organic matter and mineral surfaces can retard its movement. nih.gov

Interfacial Accumulation: Like other compounds with both hydrophobic (thiophene ring) and hydrophilic (carboxylic acid) properties, it may accumulate at interfaces, such as the air-water interface or on the surface of suspended particles in aquatic systems. nih.gov

Climatic Influence: Environmental conditions play a significant role. cdc.gov Precipitation rates will influence its transport via surface runoff and leaching through the soil profile. Temperature and sunlight will affect the rates of microbial and photochemical degradation, respectively. cdc.gov

Theoretical and laboratory studies on similar organic acids suggest that the transport of this compound in the environment is a complex process governed by an interplay of advection, dispersion, sorption, and degradation processes. nih.govresearchgate.net

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Methodologies